molecular formula C11H11ClN4O B12636463 2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-22-7

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol

Katalognummer: B12636463
CAS-Nummer: 920512-22-7
Molekulargewicht: 250.68 g/mol
InChI-Schlüssel: IPVUCKMMIAXSDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-Amino-5-chloropyrimidine with a suitable phenolic compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could result in various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The amino and phenolic groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes and lead to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-chloropyrimidine: A precursor in the synthesis of the target compound.

    5-Chloropyrimidin-2-amine: Another related compound with similar structural features.

Uniqueness

2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenolic groups, which provide it with distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

920512-22-7

Molekularformel

C11H11ClN4O

Molekulargewicht

250.68 g/mol

IUPAC-Name

2-amino-5-[[(5-chloropyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-8-5-15-11(16-6-8)14-4-7-1-2-9(13)10(17)3-7/h1-3,5-6,17H,4,13H2,(H,14,15,16)

InChI-Schlüssel

IPVUCKMMIAXSDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=N2)Cl)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.